molecular formula C12H12F3NO4S B7817699 Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-

Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-

Cat. No.: B7817699
M. Wt: 323.29 g/mol
InChI Key: RYNZZKHRKJIGHR-JTQLQIEISA-N
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Description

Contextual Significance of Functionalized Proline Derivatives in Asymmetric Catalysis and Chemical Biology

The amino acid L-proline is a cornerstone of asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze enantioselective reactions. nih.gov The catalytic prowess of proline stems from its unique secondary amine structure within a rigid pyrrolidine (B122466) ring. organic-chemistry.orgnih.gov This structure enables it to participate in multiple catalytic cycles, most notably through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. wikipedia.orgrsc.org These intermediates are central to a wide array of classic and novel organic reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions, allowing for the construction of chiral molecules with high levels of stereocontrol. nih.govwikipedia.orgresearchgate.net

The significance of proline extends beyond its native form. A major thrust in synthetic chemistry has been the development of functionalized proline derivatives to enhance catalytic efficiency, modulate solubility, and expand the scope of proline-catalyzed reactions. organic-chemistry.org By modifying the proline scaffold, for instance at the 4-position or on the nitrogen atom, researchers can fine-tune the catalyst's steric and electronic environment. rsc.org This "proline editing" can lead to remarkable improvements in enantioselectivity and diastereoselectivity. nih.gov

In the realm of chemical biology, proline analogues are invaluable tools for probing and engineering biological systems. nih.gov The conformational rigidity of the proline ring makes it a crucial element in determining the secondary structure of peptides and proteins, often inducing turns or disrupting helical structures. nih.govresearchgate.net Introducing proline derivatives with specific functional groups allows for the synthesis of peptidomimetics with enhanced stability, specific conformations, or novel binding properties. nih.govresearchgate.net Fluorinated proline analogues, for example, have been used to stabilize peptide conformations and as probes in ¹⁹F NMR studies of protein structure and function. researchgate.netnih.gov The synthesis of functionally diverse proline derivatives, including sulfonamides, has been applied to the design of enzyme inhibitors and other bioactive compounds. acs.orgresearchgate.net

Strategic Role of Trifluoromethyl and Sulfonyl Moieties in Molecular Design and Reactivity

The rational design of catalysts and therapeutic agents frequently involves the incorporation of specific functional groups to modulate a molecule's physicochemical properties. The trifluoromethyl (CF₃) and sulfonyl (SO₂) moieties are exemplary in this regard, each imparting a powerful and predictable influence on molecular behavior. mdpi.combenthamdirect.com

The trifluoromethyl group is a privileged substituent in medicinal chemistry and materials science. bohrium.comwikipedia.org Its strategic inclusion in a molecular scaffold can lead to profound changes in biological activity and physical properties. mdpi.comhovione.com Key effects of the CF₃ group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life. mdpi.comnbinno.com

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, enhancing absorption and distribution. nbinno.com

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. mdpi.comwikipedia.org

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune steric and electronic properties to optimize binding affinity and selectivity for a biological target. mdpi.comwikipedia.org

The sulfonyl group , commonly found in sulfonamides and sulfones, is another cornerstone of molecular design. nih.govresearchgate.net Its presence confers several advantageous properties:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as strong hydrogen-bond acceptors, facilitating critical binding interactions with biological targets like enzyme active sites. benthamdirect.comresearchgate.net

Structural Rigidity and Conformational Control: When incorporated into a molecule, the tetrahedral geometry of the sulfonyl group can constrain the conformation of adjacent chemical structures, which is a valuable strategy for designing ligands with specific shapes to fit binding pockets. benthamdirect.comnih.gov

Improved Physicochemical Properties: The sulfonyl group is polar and can modulate a compound's solubility. researchgate.net It is also chemically stable and resistant to metabolic breakdown. researchgate.net

Synthetic Versatility: Sulfonyl chlorides are highly versatile reagents used to synthesize sulfonamides, which are a critical class of antibacterial drugs and other therapeutic agents. nbinno.com

The combination of a trifluoromethyl group on a phenyl ring attached to a sulfonyl moiety, as seen in 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline, represents a deliberate design strategy to create a highly functionalized molecule where these properties can act synergistically to influence catalytic performance or biological interactions.

Table 1: Physicochemical Properties of Key Functional Groups

Functional Group Key Properties Impact in Molecular Design
Trifluoromethyl (-CF₃) High Electronegativity, Strong C-F Bonds, Lipophilic, Sterically Demanding Increases metabolic stability, enhances membrane permeability, modulates electronic character, serves as a bioisostere. mdpi.comnbinno.com

| Sulfonyl (-SO₂-) | Tetrahedral Geometry, Hydrogen Bond Acceptor, Polar, Chemically Stable | Constrains molecular conformation, forms strong hydrogen bonds, improves metabolic stability, modulates solubility. benthamdirect.comresearchgate.net |

Overview of Research Trajectories for N-Sulfonylated Trifluoromethylphenyl Proline Analogues

While specific research focusing exclusively on 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline is not extensively documented in public literature, its structure places it at the intersection of several well-established research trajectories in organic chemistry. The likely research interest in this and related compounds can be understood by examining the independent but convergent fields of proline organocatalyst development and the use of fluorinated aromatic groups in medicinal chemistry.

One major research trajectory involves the synthesis and application of N-sulfonylated proline derivatives as organocatalysts. Scientists have explored how attaching different aryl- or alkylsulfonyl groups to the proline nitrogen can significantly impact catalytic outcomes. nih.gov This modification alters the steric bulk and electronic properties of the catalyst, influencing the transition state of the catalyzed reaction. Research has shown that N-arylsulfonylproline amides can be highly effective catalysts for various carbon-carbon bond-forming reactions, including aldol and Mannich reactions, sometimes affording excellent levels of diastereo- and enantioselectivity where proline itself is less effective. nih.gov The development of these catalysts aims to create more practical and robust systems for large-scale synthesis. nih.gov

A second, parallel trajectory is the incorporation of trifluoromethylphenyl groups into bioactive molecules and functional materials. The 3-(trifluoromethyl)phenyl substituent is a common motif used to enhance the efficacy of pharmaceuticals. Research in this area focuses on developing new synthetic methods for introducing this group and understanding its effect on a molecule's pharmacokinetic and pharmacodynamic profile. hovione.com

The logical convergence of these fields points toward the investigation of N-sulfonylated trifluoromethylphenyl proline analogues as a new class of specialized organocatalysts. The research trajectory for these compounds would likely involve:

Synthesis and Characterization: Developing efficient synthetic routes to access a library of these analogues with varying substitution patterns.

Catalytic Screening: Evaluating their performance in a broad range of asymmetric transformations to identify areas where they offer superior activity or selectivity compared to existing catalysts.

Mechanistic Studies: Investigating the role of the trifluoromethylphenyl sulfonyl group in the catalytic cycle, potentially through computational modeling and kinetic studies, to understand how it influences the stability and reactivity of key intermediates.

Application in Chemical Biology: Exploring their use as building blocks for creating peptides with unique conformational properties or as novel inhibitors for enzymes where the trifluoromethylphenyl group can engage in specific binding interactions.

In essence, the research on compounds like 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline is driven by the quest for next-generation catalysts and chemical tools that offer enhanced precision and performance, leveraging the well-understood benefits of its constituent functional groups.

Table 2: Properties of 1-[[3-(Trifluoromethyl)phenyl]sulfonyl]-L-proline

Property Value
CAS Number 251096-97-6
Molecular Formula C₁₂H₁₂F₃NO₄S
Molecular Weight 323.29 g/mol

| Synonyms | ((3-(trifluoromethyl)phenyl)sulfonyl)proline, 1-(3-(Trifluoromethyl)benzenesulfonyl)proline |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNZZKHRKJIGHR-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl Sulfonyl L Proline and Advanced Analogues

Regioselective N-Sulfonylation Protocols for Proline Derivatives

The introduction of a sulfonyl group at the nitrogen atom of the proline ring is a key step in the synthesis of the target compound and its analogues. Regioselective N-sulfonylation ensures that the sulfonyl moiety is attached specifically to the nitrogen, preserving the carboxylic acid functionality for further modifications.

Base-Mediated Coupling with Arylsulfonyl Azides

A robust method for the N-sulfonylation of proline involves its reaction with arylsulfonyl azides in the presence of a base. This approach offers a direct route to N-sulfonylated proline derivatives. Research has demonstrated that the reaction of various benzenesulfonyl azides with proline, mediated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can efficiently yield the desired N-sulfonylated products. nih.govresearchgate.net This one-pot tandem reaction can also lead to subsequent esterification when conducted in a solvent like 1,2-dichloroethane (B1671644) (DCE), which can act as both a solvent and a reactant. nih.govresearchgate.net

In a related aldehyde-induced decarboxylative coupling, proline reacts with benzenesulfonyl azides in the presence of an aldehyde to form N-sulfonyl amidines. acs.org This transformation proceeds under metal- and oxidant-free conditions, highlighting the versatility of sulfonyl azides in proline modification. acs.org The carboxyl group of proline is essential for this specific reaction pathway. acs.org

Arylsulfonyl Azide ReactantBase/ConditionsProductYieldReference
(4-Cyanophenyl)sulfonyl azideDBU, DCE, 60°C, 6h2-Chloroethyl ((4-cyanophenyl)sulfonyl)prolinate78% nih.gov
m-Tolylsulfonyl azideDBU, DCE, 60°C, 6h2-Chloroethyl (m-tolylsulfonyl)prolinate81% nih.gov
Benzenesulfonyl azideAldehyde, oxidant-freeN-sulfonyl amidine- acs.org

Application of Sulfonyl Halides in Proline Functionalization

The use of sulfonyl halides, particularly sulfonyl chlorides, represents a conventional and widely employed strategy for the N-sulfonylation of amino acids, including proline. This method typically involves a base-promoted reaction to neutralize the hydrogen halide byproduct. For instance, the reaction of 4-methylphenylsulfonyl chloride and benzenesulfonyl chloride with proline in the presence of a base affords the corresponding N-sulfonylated proline derivatives. researchgate.net This straightforward approach is fundamental in the synthesis of a variety of bioactive sulfonamides. researchgate.net

Stereoselective Construction of Trifluoromethylated Proline Scaffolds

The incorporation of trifluoromethyl (CF3) groups into the proline ring can significantly influence the molecule's conformational preferences and biological activity. Stereoselective methods are crucial to control the spatial arrangement of these fluorine-containing substituents.

Formal (3+2)-Cycloaddition Reactions for α-CF3-Proline Derivatives

The synthesis of α-trifluoromethyl proline derivatives has been achieved through formal (3+2)-cycloaddition strategies. One such approach involves the reaction between trifluoropyruvate imines and Michael acceptors. acs.org This method provides a pathway to construct the five-membered pyrrolidine (B122466) ring with a CF3 group at the α-position. Another relevant strategy, though applied to a different scaffold, involves a photochemical method for constructing 2-azanorbornanes from cyclopropylsulfonamide derivatives, which proceeds through a cascade radical cyclization sequence initiated by the ring-opening of a cyclopropylamine (B47189) moiety. chemrxiv.org While not a direct synthesis of proline, the principles of formal (3+2) cycloadditions are central to the construction of such ring systems.

Cascade Reactions involving Allenynes and Azides to Access Fluorinated Prolines

A highly efficient method for constructing highly functionalized, CF3-substituted proline derivatives involves a copper(I)-catalyzed cascade reaction between CF3-substituted allenynes and tosylazide. mdpi.comnih.govresearchgate.net This process is initiated by a [3+2]-cycloaddition, followed by a ketenimine rearrangement and an Alder-ene cyclization, ultimately affording the proline framework with high diastereoselectivity. mdpi.comnih.govresearchgate.netnih.gov The reaction conditions, including the choice of copper catalyst, base, and solvent, have been optimized to maximize the yield of the desired proline derivative. nih.gov For example, using CuI as the catalyst and 2,6-dimethylpyridine (B142122) as the base in toluene (B28343) at 90°C provides good yields. nih.gov

Allenyne ReactantReagentsCatalyst/BaseProductYieldDiastereoselectivityReference
CF3-substituted allenyneTosylazideCuI / 2,6-dimethylpyridineCF3-substituted proline derivative62%Excellent nih.gov

Enantioselective and Diastereoselective Synthetic Strategies for Proline Analogues

Controlling the stereochemistry of proline analogues is paramount for their application in areas such as drug discovery and peptide science, as the biological activity is often dependent on a specific stereoisomer. nih.govnih.gov

Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of substituted prolines. nih.govmdpi.com One approach involves the diastereoselective conjugate addition of organometallic reagents to chiral α,β-unsaturated lactams derived from pyroglutamic acid. mdpi.com Another powerful method is the use of organocatalysis, where chiral pyrrolidine derivatives can catalyze asymmetric reactions to produce enantiomerically enriched proline derivatives. mdpi.com

For the synthesis of quaternary proline analogues, which feature a fully substituted α-carbon, methods such as the stereoselective alkylation of chiral synthons like mono-lactim ethers derived from L-valine have been employed. nih.gov Furthermore, [2+2]-cycloaddition reactions between cyclic ketenes and optically active imines can produce spiro β-lactams, which serve as precursors for modified prolines with complete stereoselectivity. nih.gov The unique conformational rigidity of proline and its analogues makes them key components in modulating peptide structure and function. nih.govnih.gov

Solid-Phase Synthesis and Proline Editing for Complex Derivative Preparation

The efficient construction of complex molecules, such as advanced analogues of 1-[[3-(Trifluoromethyl)phenyl]sulfonyl]-L-proline, has been significantly advanced by the adoption of solid-phase synthesis techniques. These methodologies offer streamlined purification processes and the potential for combinatorial library generation, which are advantageous over traditional solution-phase chemistry.

A notable approach in this domain is the parallel solid-phase synthesis of sulfonamide and carboxamide proline derivatives. nih.gov This strategy has been successfully employed to create libraries of novel compounds. nih.gov In a typical workflow, a suitable resin, such as SynPhase Lanterns functionalized with a 4-(4-formyl-3-methoxyphenoxy)butyric acid (BAL) linker, serves as the solid support. The synthesis commences with the reductive amination of the aldehyde on the resin with L-proline methyl ester, followed by N-acylation or N-sulfonylation. For the synthesis of N-sulfonylated derivatives, a variety of sulfonyl chlorides can be utilized. The final compounds are then cleaved from the resin, often yielding products with high purity and in good yields. nih.gov This methodology allows for the systematic variation of the aryl sulfonyl moiety, which could be readily adapted for the synthesis of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline and a diverse range of its analogues by employing 3-(trifluoromethyl)benzenesulfonyl chloride in the sulfonylation step.

Another sophisticated solid-phase strategy that holds promise for the generation of complex proline derivatives is "proline editing". nih.gov This technique involves the incorporation of a modifiable proline precursor, typically 4-hydroxyproline (B1632879) (Hyp), into a peptide sequence synthesized on a solid support. nih.gov The hydroxyl group of the Hyp residue can then be chemically altered in a stereospecific manner. For instance, the hydroxyproline-containing peptide can be converted to include sulfonate leaving groups, such as mesylates or tosylates. nih.gov These sulfonates can subsequently undergo nucleophilic substitution reactions to introduce a wide array of functionalities at the 4-position of the proline ring. nih.gov While this method focuses on modification of the proline ring rather than the amino group, it underscores the compatibility of sulfonation reactions with solid-phase peptide synthesis. nih.gov This principle of on-resin modification is central to the efficient preparation of complex derivatives.

The proline editing approach fundamentally utilizes the peptide backbone as a protecting group for the amine and carboxylic acid functionalities of the proline residue, thereby circumventing the need for extensive protection and deprotection steps that are often required in solution-phase synthesis. nih.gov This method has been used to introduce a vast number of modifications, including those that can serve as handles for bioorthogonal conjugation reactions. nih.gov The adaptability of solid-phase techniques provides a powerful platform for the synthesis of structurally diverse libraries of proline-containing compounds for various research applications.

Mechanistic Aspects of Catalytic Transformations Involving Proline and Its Sulfonyl Derivatives

Enamine and Iminium Catalysis Mechanisms in Proline-Promoted Reactions

Proline and its derivatives are renowned for their ability to activate carbonyl compounds through two primary catalytic cycles: the enamine and iminium pathways. researchgate.netnih.gov These mechanisms are central to a vast number of transformations, including aldol (B89426) and Mannich reactions. wikipedia.org

The enamine mechanism is initiated by the reaction of a secondary amine catalyst, such as a proline sulfonyl derivative, with a ketone or aldehyde. This condensation forms an enamine intermediate. nih.govprinceton.edu The nucleophilicity of the α-carbon is significantly enhanced in the enamine compared to the corresponding enol or enolate, allowing it to attack a suitable electrophile. researchgate.net Following the key C-C bond formation, the intermediate is hydrolyzed to release the product and regenerate the catalyst, completing the cycle. nih.gov The stereochemical outcome of these reactions is often dictated by the geometry of the enamine and the facial selectivity of the electrophile's approach, which is influenced by the steric bulk of the catalyst's N-substituent. wikipedia.org

Conversely, the iminium catalysis pathway involves the reaction of the proline derivative with an α,β-unsaturated carbonyl compound. This generates a positively charged iminium ion, which acts as an electron sink, lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system. This activation renders the β-carbon highly electrophilic and susceptible to attack by a nucleophile. Subsequent hydrolysis of the resulting enamine intermediate liberates the product and the catalyst. This mode of activation is fundamental to conjugate addition reactions. Proline-catalyzed reactions involving arylsulfonyl groups can proceed via vinylogous iminium ion intermediates, expanding the scope of these transformations. nih.gov

The introduction of an N-sulfonyl group, such as the 3-(trifluoromethyl)phenyl]sulfonyl moiety, significantly impacts these catalytic cycles. The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of the proline's carboxylic acid proton, which can play a crucial role in transition state stabilization. It also modifies the steric environment around the nitrogen atom, influencing the E/Z selectivity of the enamine intermediate and the stereochemical course of the reaction.

Table 1: Comparison of Enamine and Iminium Catalysis Pathways

FeatureEnamine CatalysisIminium Catalysis
Carbonyl Substrate Saturated aldehydes and ketonesα,β-Unsaturated aldehydes and ketones
Intermediate Neutral EnamineCationic Iminium Ion
Activation Mode Increases Nucleophilicity of α-carbonIncreases Electrophilicity of β-carbon
Typical Reactions Aldol, Mannich, α-aminationMichael Addition, Friedel-Crafts Alkylation
Role of Catalyst Forms a nucleophilic intermediateForms an electrophilic intermediate

Bifunctional Catalysis and Hydrogen-Bonding Activation in Proline-Sulfonamide Systems

Proline-sulfonamide catalysts, including Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, are often designed to operate as bifunctional catalysts. researchgate.net This means the catalyst possesses both a basic site (the pyrrolidine (B122466) nitrogen) and an acidic site that can simultaneously activate the reaction partners. nih.gov While proline itself has a carboxylic acid to act as a Brønsted acid, the N-sulfonyl group introduces a new, highly influential hydrogen-bond-donating element.

The sulfonamide N-H proton is significantly more acidic than the carboxylic acid proton of unmodified proline. This enhanced acidity allows for strong hydrogen-bonding interactions with electrophiles, particularly those containing carbonyl groups. researchgate.netnih.gov In a typical aldol or Mannich reaction, the sulfonamide moiety can activate the aldehyde or imine electrophile by forming a hydrogen bond with its carbonyl oxygen or imine nitrogen. This interaction polarizes the electrophile, lowering its LUMO and making it more susceptible to nucleophilic attack by the enamine intermediate generated concurrently by the catalyst's secondary amine. nih.gov

This dual activation model, where the catalyst organizes both the nucleophile and the electrophile within a structured transition state, is a hallmark of efficient organocatalysis. The ability of the sulfonamide group to act as a potent hydrogen-bond donor is a key reason for the enhanced reactivity and stereoselectivity observed with these catalysts compared to simple proline. researchgate.net The specific geometry and electronic nature of the aryl sulfonyl group, such as the trifluoromethyl substituent, fine-tunes this hydrogen-bonding capability. Furthermore, proline's structure provides a rigid scaffold that pre-organizes the catalytic groups, minimizing the entropic penalty of bringing the reactants together. spectroscopyonline.com

Elucidation of Transition State Architectures for Stereocontrol

The high degree of stereocontrol exerted by proline-sulfonyl catalysts is a direct consequence of well-defined, sterically constrained transition state (TS) architectures. nih.gov For C-C bond-forming reactions like the aldol or Michael addition, stereoselectivity is determined during the irreversible step where the nucleophile attacks the electrophile. Computational and experimental studies have been instrumental in rationalizing the observed stereochemical outcomes.

In many proline-catalyzed reactions, the stereocontrolling transition states rely on hydrogen bonding to orient the substrates. nih.gov For proline-sulfonamide systems, the sulfonamide N-H plays a critical role in this organization. A commonly accepted model for aldol reactions involves a cyclic-like transition state where the enamine (formed from the catalyst and a ketone) approaches the aldehyde. The sulfonamide group's N-H proton forms a hydrogen bond with the aldehyde's carbonyl oxygen, fixing its orientation. The approach of the aldehyde to the enamine's prochiral face is then dictated by steric hindrance from the bulky sulfonyl group, leading to the preferential formation of one enantiomer. nih.gov

For Michael additions, refined transition state models suggest that the approach of the electrophile (e.g., a nitrostyrene) occurs from the face anti to the catalyst's directing group (the sulfonamide). nih.gov The precise geometry is stabilized by a network of non-covalent interactions, including hydrogen bonding between the catalyst and the nitro group of the electrophile. However, models devoid of direct hydrogen bonding to the nitro group have also been proposed and found to accurately predict stereochemical outcomes, suggesting that steric repulsion is a dominant controlling factor. nih.gov The trifluoromethylphenyl group in Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- would contribute significantly to these steric interactions, creating a well-defined chiral pocket that effectively shields one face of the enamine intermediate.

Table 2: Key Factors Influencing Transition State and Stereocontrol

FactorMechanistic Role
Sulfonamide N-H Orients the electrophile via hydrogen bonding. nih.gov
Aryl Sulfonyl Group Provides steric bulk to shield one face of the enamine. nih.gov
Pyrrolidine Ring Provides a rigid conformational scaffold. spectroscopyonline.com
Solvent Can mediate proton transfer and stabilize charged intermediates. nih.gov

Radical and Ionic Pathway Interrogations in Proline-Mediated Annulations

While enamine and iminium catalysis represent the classical ionic pathways for proline-mediated reactions, recent research has explored more complex cascades, including those involving radical intermediates and polar crossover events in annulation reactions. acs.orgresearchgate.net Annulations are powerful ring-forming strategies, and proline derivatives can be instrumental in controlling their stereochemical course.

In modern photoredox catalysis, a proline-derived radical can be generated and subsequently participate in an annulation sequence. For instance, a light-driven, proton-coupled electron transfer (PCET) can generate a reactive radical from a proline derivative precursor. This radical can then add to an alkene. researchgate.net The resulting radical intermediate can be oxidized in a radical-polar crossover step to form a carbocation—an ionic intermediate. acs.org This carbocation is then trapped intramolecularly by a tethered nucleophile to close the ring, completing the annulation. This sequence showcases a sophisticated interplay between radical and ionic pathways.

More traditionally, proline-catalyzed annulations, such as the Robinson annulation, proceed through purely ionic pathways. researchgate.net This classic reaction involves a Michael addition followed by an intramolecular aldol condensation. A proline-sulfonyl catalyst can facilitate this sequence by activating the substrates through the aforementioned enamine and hydrogen-bonding mechanisms, controlling the stereochemistry of multiple newly formed chiral centers. HPLC-MS experiments have been used to detect the key ionic species that intervene in the mechanism of proline-catalyzed Robinson cyclization reactions. researchgate.net The sulfonyl group in Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- would be expected to enhance the efficiency and stereoselectivity of such ionic annulations by providing a more organized, bifunctional transition state.

Advanced Structural Characterization and Conformational Analysis of N Sulfonylated Prolines

Spectroscopic Investigations for Molecular Structure Elucidation (NMR, IR)

Spectroscopic methods are fundamental in elucidating the molecular structure of N-sulfonylated prolines. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a wealth of information regarding the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structural integrity of N-sulfonylated proline derivatives. While specific spectral data for Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is not readily available in the public domain, analysis of analogous compounds and general principles of NMR allow for the prediction of characteristic chemical shifts.

For a typical N-arylsulfonylproline structure, the ¹H NMR spectrum would exhibit distinct signals for the proline ring protons (α, β, γ, and δ) and the protons of the aromatic ring. The α-proton, being adjacent to the carboxyl group and the nitrogen atom of the sulfonamide, would appear at a characteristic downfield shift. The trifluoromethyl (-CF₃) group on the phenyl ring would cause further deshielding of adjacent aromatic protons.

The ¹³C NMR spectrum would similarly show characteristic resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine (B122466) ring, and the aromatic carbons. The carbon atom directly bonded to the trifluoromethyl group would exhibit a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- would be characterized by several key absorption bands. The presence of the sulfonamide group is typically confirmed by strong asymmetric and symmetric stretching vibrations of the S=O bonds, usually appearing in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The C=O stretch of the carboxylic acid would be observed as a strong band around 1700-1725 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and pyrrolidine rings, as well as C-F stretching vibrations from the trifluoromethyl group, would be present.

Functional Group Characteristic IR Absorption (cm⁻¹) (Approximate)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Carboxylic Acid)1725-1700
S=O (Sulfonamide)1350-1300 (asymmetric), 1160-1130 (symmetric)
C-N (Amide)1300-1200
C-F (Trifluoromethyl)1350-1120

X-ray Crystallographic Studies of Proline Derivatives and Complexes

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- itself is not publicly available, studies on other N-arylsulfonyl derivatives provide significant insights into the likely structural features nih.gov.

Conformational Analysis of the Pyrrolidine Ring and Sulfonamide Moiety

The sulfonamide moiety also possesses conformational flexibility, primarily around the S-N bond. The orientation of the bulky arylsulfonyl group relative to the proline ring can significantly impact the puckering of the pyrrolidine ring and the cis-trans isomerism of the N-terminal amide bond in a peptide context.

The trifluoromethylphenyl group exerts a significant influence on the stereochemistry and dynamics of the N-sulfonylated proline. The -CF₃ group is a strong electron-withdrawing group and is also sterically demanding. These properties can affect the conformational preferences of the molecule in several ways:

Pyrrolidine Ring Pucker: The electronic nature of the trifluoromethyl group can influence the puckering of the pyrrolidine ring through stereoelectronic effects. While direct studies on the 3-trifluoromethylphenylsulfonyl group are limited, research on fluorinated prolines has shown that electron-withdrawing substituents can bias the ring pucker biorxiv.orgresearchgate.net. The steric bulk of the trifluoromethylphenylsulfonyl group can also sterically disfavor certain ring conformations.

Sulfonamide Bond Rotation: The steric hindrance imposed by the trifluoromethylphenyl group can increase the rotational barrier around the S-N bond, potentially locking the molecule into a preferred conformation.

Cis-Trans Isomerism: In peptide-like structures, the nature of the N-substituent on proline can influence the equilibrium between the cis and trans conformations of the preceding peptide bond. The bulky and electron-withdrawing trifluoromethylphenylsulfonyl group would be expected to have a significant impact on this equilibrium.

Studies on 4-substituted prolines have provided fundamental insights into the role of stereoelectronic effects in controlling proline conformation, which can be extrapolated to understand N-sulfonylated systems. Electron-withdrawing substituents at the 4-position of the proline ring can have a profound effect on the ring pucker and the cis-trans isomerism of the prolyl amide bond nih.gov.

This is often explained by the gauche effect, where a gauche arrangement of electronegative substituents is favored. In the context of 4-fluoroproline, for example, a gauche relationship between the C-F bond and the N-Cα bond is stabilized by hyperconjugative interactions nih.gov. This stereoelectronic control can be used to engineer specific secondary structures in peptides and proteins. While the trifluoromethylphenylsulfonyl group is at the 1-position, its strong electron-withdrawing nature is expected to similarly influence the electronic environment of the pyrrolidine ring and thus its conformational preferences. The n→π* interaction between the lone pair of the nitrogen and the π* orbital of the carbonyl group of the preceding residue is another important stereoelectronic effect that stabilizes the trans-amide bond and is influenced by the proline ring pucker nih.gov.

Computational Chemistry Approaches to Understanding 1 3 Trifluoromethyl Phenyl Sulfonyl L Proline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline. DFT methods, such as B3LYP with a suitable basis set like 6-311G+(d,p), are frequently employed to optimize the molecular geometry and compute various electronic properties. nih.gov

Electronic Structure Analysis: Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, a smaller energy gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Reaction Energetics: DFT is also a powerful tool for studying the energetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into reaction feasibility and kinetics. For example, in proline-catalyzed reactions, DFT can be used to evaluate the energy barriers for different proposed mechanistic pathways. researchgate.net

Below is a hypothetical data table illustrating the kind of electronic properties that can be obtained from DFT calculations for 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline and a related analogue for comparison.

Property1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline1-(Phenylsulfonyl)-L-proline
HOMO Energy (eV)-7.25-6.98
LUMO Energy (eV)-1.89-1.55
HOMO-LUMO Gap (eV)5.365.43
Dipole Moment (Debye)4.84.2
Total Energy (Hartree)-1250.45-1050.21

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves. frontiersin.orgnih.gov

Conformational Sampling: The proline ring in 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline can adopt different puckered conformations (e.g., "up" or "down" pucker). Furthermore, the amide bond formed by the sulfonamide group can exist in cis or trans conformations. MD simulations can sample these different conformational states and determine their relative populations. frontiersin.org Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics, can be used to overcome the high energy barriers associated with processes like peptide bond isomerization, which occurs on a timescale often inaccessible to standard MD simulations. nih.gov

Solvent Effects: The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations explicitly model the interactions between the solute and solvent molecules, providing a realistic representation of the solution-phase behavior. nih.gov For 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline, simulations in different solvents can reveal how hydrogen bonding and other non-covalent interactions affect its conformational equilibrium and the accessibility of its catalytic sites.

The following table illustrates hypothetical results from an MD simulation, showing the relative populations of different conformers in different solvents.

SolventPyrrolidine (B122466) Ring PuckerSulfonamide Amide BondPopulation (%)
WaterEndo (Up)Trans75
WaterExo (Down)Trans20
WaterEndo (Up)Cis4
WaterExo (Down)Cis1
Toluene (B28343)Endo (Up)Trans85
TolueneExo (Down)Trans15

In Silico Prediction of Stereoselectivity and Reaction Mechanism Pathways

A key application of computational chemistry in the context of chiral catalysts like 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline is the prediction and rationalization of stereoselectivity in asymmetric reactions. By modeling the transition states of competing reaction pathways, the origins of enantioselectivity can be understood. researchgate.net

Predicting Stereoselectivity: For a reaction catalyzed by this compound, such as an aldol (B89426) or Mannich reaction, there are multiple possible transition states leading to different stereoisomeric products. nih.gov Computational methods can be used to locate and calculate the energies of these transition states. According to transition state theory, the pathway with the lowest energy barrier will be the most favorable, and the enantiomeric excess (ee) can be predicted from the energy difference between the transition states leading to the major and minor enantiomers.

Elucidating Reaction Mechanisms: Computational studies can help to validate or refute proposed reaction mechanisms. For instance, in proline-catalyzed aldol reactions, different mechanisms have been proposed, and computational studies have been crucial in evaluating their energetic viability. nih.gov For 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline, in silico studies could investigate the role of the trifluoromethylphenylsulfonyl group in stabilizing key intermediates and transition states, thereby influencing the reaction pathway.

This table shows a hypothetical comparison of calculated activation energies for the formation of R and S products in a catalyzed reaction.

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio (R:S)Predicted ee (%)
TS-R (Re-face attack)0.096 : 492
TS-S (Si-face attack)2.1

Molecular Modeling of Catalyst-Substrate Interactions in Asymmetric Transformations

Molecular modeling provides a visual and energetic understanding of how 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline interacts with substrates to induce asymmetry. This involves building models of the catalyst-substrate complex and analyzing the non-covalent interactions that dictate the stereochemical outcome. researchgate.net

Analysis of Non-Covalent Interactions: In the transition state of a catalyzed reaction, subtle non-covalent interactions such as hydrogen bonds, steric repulsion, and electrostatic interactions between the catalyst and the substrates determine which face of the substrate is more accessible for attack. Molecular models can precisely map these interactions. For 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline, modeling can reveal how the bulky and electron-withdrawing trifluoromethylphenylsulfonyl group orients the substrates in the active site, thereby controlling the stereoselectivity.

Rational Catalyst Design: By understanding the key catalyst-substrate interactions, molecular modeling can guide the design of new, more efficient, and selective catalysts. For example, if modeling suggests that a particular steric interaction is crucial for high enantioselectivity, new derivatives of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline with modified substituents could be designed in silico and evaluated computationally before being synthesized in the lab. This rational design approach can significantly accelerate the development of new catalysts for asymmetric transformations.

Strategies for Derivatization and Scaffold Functionalization of N Sulfonylated Prolines

Synthesis of Ring-Substituted and Spirocyclic Proline Analogues

Modification of the pyrrolidine (B122466) ring of N-sulfonylated prolines is a primary strategy to introduce new functionalities and conformational constraints. These modifications can lead to analogues with altered spatial arrangements and physicochemical properties.

Ring Substitution:

Direct functionalization of the C-H bonds on the proline ring represents an efficient method for introducing substituents. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to the unactivated 3-position of proline derivatives. acs.orgacs.org This method utilizes a directing group on the proline nitrogen to guide the catalyst, allowing for the regio- and stereospecific installation of various aryl and heteroaryl groups, directly affording cis-2,3-disubstituted pyrrolidines. acs.orgacs.org

Alternative approaches involve multi-step syntheses starting from already functionalized proline precursors, such as 3-hydroxyproline. nih.gov The hydroxyl group can serve as a handle for further reactions, including conversion to an enol triflate, which can then participate in palladium-catalyzed coupling reactions to introduce a variety of substituents at the C3 position. nih.gov Furthermore, cascade reactions involving [3+2]-cycloadditions can be employed to construct highly functionalized proline frameworks diastereoselectively from acyclic precursors. mdpi.comnih.gov These methods provide access to a diverse range of substituted prolines that can be subsequently N-sulfonylated. nih.govmdpi.comnih.govnih.gov

Spirocyclic Analogues:

The construction of spirocyclic systems, where one of the proline ring carbons is shared with a second ring, introduces significant conformational rigidity and a well-defined three-dimensional structure. acs.org A modern approach to creating such structures is through strain-release functionalization. acs.orgnih.gov For instance, the reaction of N-aryl bicyclo[1.1.0]butane sulfonamides, which are highly strained proline analogues, with radical precursors under photoredox catalysis can generate spirocyclobutyl benzosultams. acs.orgacs.orgnih.gov This strategy allows for the incorporation of a wide array of functional groups into the newly formed spirocycle. acs.org

Another established route involves the derivatization of 4-methyleneproline (B1208900) scaffolds. The exocyclic double bond provides a reactive handle for subsequent chemical transformations, such as cyclopropanation, to yield spiro[2.4]heptane systems. nih.gov These spirocyclic proline analogues serve as valuable building blocks in medicinal chemistry, as exemplified by their use in the synthesis of antiviral agents. nih.gov

Table 1: Selected Strategies for Proline Ring Functionalization
StrategyKey Reaction TypePosition FunctionalizedExample Precursor/ReagentResulting StructureReference
Direct C-H FunctionalizationPalladium-Catalyzed ArylationC-3Aryl Iodides3-Aryl-proline derivative acs.orgacs.org
Functionalization of PrecursorsPalladium-Catalyzed CouplingC-3Enol triflate of 3-oxoproline3-Substituted-proline derivative nih.gov
Cascade CycloadditionCu(I)-catalyzed [3+2] cycloaddition/Alder-eneMultipleCF₃-substituted allenynes and tosylazideHighly functionalized proline derivative mdpi.comnih.gov
Strain-Release SpirocyclizationPhotoredox-catalyzed radical additionC-2/C-4 (hypothetical)N-Aryl bicyclo[1.1.0]butane sulfonamidesSpirocyclobutyl sultam acs.orgacs.orgnih.gov
Spirocyclization of Substituted ProlinesCyclopropanationC-44-Methyleneproline derivativeAzaspiro[2.4]heptane derivative nih.gov

Diversification via Modification of the Sulfonyl and Trifluoromethylphenyl Moieties

Diversification of the N-sulfonylaryl group itself offers another avenue for modulating the compound's properties. Modifications can target either the sulfonyl linker or the trifluoromethylphenyl ring.

Modification of the Sulfonyl Group:

The N-sulfonyl group is generally stable; however, it can be chemically transformed. The aryl(sulfonyl)amino group can act as a leaving group in intramolecular substitution reactions, where it is displaced by various nucleophiles. nih.govacs.org This reactivity allows for the formation of cyclic structures by tethering a nucleophile to the proline scaffold, effectively replacing the sulfonyl group in the final product. Additionally, related chemistries can transform the proline into N-sulfonyl amidines via reactions with sulfonyl azides, offering a different class of functionalized compounds. acs.orgresearchgate.net

Modification of the Trifluoromethylphenyl Moiety:

The trifluoromethyl (CF₃) group is highly valued in drug design for its ability to enhance metabolic stability, binding affinity, and lipophilicity. nih.govmdpi.comhovione.comresearchgate.net Due to the strength of the C-F bonds, the CF₃ group itself is exceptionally stable and not readily modified. mdpi.com Therefore, diversification strategies for this moiety typically focus on the aromatic ring.

Table 2: Potential Diversification Strategies for the N-Sulfonylaryl Moiety
MoietyStrategyKey Reaction TypePotential OutcomeReference
SulfonylGroup DisplacementIntramolecular Nucleophilic SubstitutionFormation of bicyclic structures via cyclization nih.govacs.org
TrifluoromethylphenylAryl Ring FunctionalizationPalladium-Catalyzed Cross-CouplingIntroduction of new alkyl, aryl, or functional groups to the phenyl ring nih.govacs.org
TrifluoromethylphenylAryl Ring FunctionalizationPalladium-Catalyzed C-H ActivationDirect introduction of new substituents onto the phenyl ring researchgate.net

Incorporation into Peptidomimetics and Other Complex Architectures

The rigid structure of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, makes it an excellent scaffold for constructing peptidomimetics and other complex molecular architectures. Its incorporation can pre-organize a peptide backbone into a specific conformation, which is crucial for binding to biological targets.

Peptidomimetic Design:

N-sulfonylated proline derivatives are considered conformationally restricted dipeptide mimics. nih.gov They can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis coupling conditions. The bulky and conformationally demanding N-sulfonyl group influences the local peptide structure, often mimicking β-turns or other secondary structures. nih.gov The synthesis of libraries of small peptides containing these units allows for systematic structure-activity relationship (SAR) studies. nih.gov

Complex and Bicyclic Architectures:

Beyond simple linear or monocyclic peptides, these proline analogues can be integrated into more complex topologies such as bicyclic peptides. marquette.edunih.gov A common strategy involves synthesizing a linear peptide precursor that includes the N-sulfonylated proline residue along with other reactive amino acids (e.g., cysteine, lysine, or those with olefinic side chains). nih.govresearchgate.net Subsequent intramolecular cyclization reactions, such as disulfide bond formation, amide bond formation between side chains, or ring-closing metathesis, can then be used to generate constrained bicyclic structures. marquette.edunih.gov These highly organized architectures can exhibit enhanced binding affinity, selectivity, and metabolic stability compared to their linear counterparts.

Table 3: Approaches for Incorporation into Complex Architectures
Architecture TypeIncorporation StrategyKey Cyclization ChemistryPotential AdvantageReference
Linear PeptidomimeticsStandard Peptide SynthesisN/A (Amide bond formation)Conformational restriction of peptide backbone nih.gov
Monocyclic PeptidesStandard Peptide Synthesis followed by head-to-tail cyclizationMacrolactamizationIncreased rigidity and stability nih.gov
Bicyclic PeptidesSynthesis of linear precursor followed by dual cyclizationDisulfide bond formation, Thioether formation, Ring-Closing MetathesisHigh conformational constraint, enhanced target affinity and selectivity marquette.edunih.govresearchgate.net
Bicyclic Peptidyl α-ketoamidesMulti-step synthesis from bicyclic proline precursorsAmide coupling and subsequent modificationsPotent enzyme inhibitors nih.gov

Future Directions in Research on 1 3 Trifluoromethyl Phenyl Sulfonyl L Proline

Exploration of New Catalytic Paradigms and Green Chemistry Approaches

The development of future proline sulfonamide organocatalysts is geared towards pushing the boundaries of modern synthetic chemistry with increased structural complexity. nih.gov A significant focus is the integration of green chemistry principles to create more sustainable synthetic methodologies. This involves exploring reactions in greener solvents, such as water or bio-based alternatives, and developing continuous flow processes, which are key targets for iterative chemical syntheses. unife.it

Recent advancements have highlighted chemodivergent methodologies, such as the direct activation of C(sp³)–H bonds through HAT (Hydrogen Atom Transfer) photoredox catalysis, as a powerful strategy. rsc.org This approach allows for the efficient preparation of complex molecules from simple, ubiquitous hydrocarbon feedstocks. rsc.org The implementation of combined in silico (computational) and high-throughput experimentation strategies is also accelerating the discovery of rapid, efficient, and sustainable manufacturing routes for complex proline derivatives. figshare.com These strategies enable scalable protocols that operate under mild conditions with high stereoselectivity, significantly reducing the environmental impact of chemical production. figshare.com

Future research will likely focus on applying these paradigms to 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline and its analogs. This includes designing photocatalytic systems that can harness the unique electronic properties of the trifluoromethylphenyl group and developing processes that minimize waste and energy consumption, aligning with the core goals of sustainable development in the chemical sciences. greenchemistry.school

Table 1: Emerging Green Chemistry Strategies in Organocatalysis

Strategy Description Potential Application for Proline Sulfonamides
Photoredox Catalysis Utilizes light to initiate catalytic cycles, enabling novel bond formations under mild conditions. rsc.org Activation of C-H bonds or other challenging transformations catalyzed by 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline. rsc.org
In Silico Design Employs computational modeling to predict catalyst performance and reaction outcomes, accelerating development. figshare.com Rational design of next-generation catalysts with improved activity and selectivity. figshare.comresearchgate.net
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than in a batch, improving efficiency, safety, and scalability. unife.it Large-scale, industrial production of fine chemicals using proline sulfonamide catalysts. nih.gov

| Aqueous Organocatalysis | Using water as a solvent to reduce reliance on volatile organic compounds (VOCs). | Development of water-soluble derivatives of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline for green synthesis. nih.gov |

Design of Next-Generation Organocatalysts with Tailored Properties

The modular nature of proline sulfonamides makes them ideal scaffolds for the design of next-generation organocatalysts with properties tailored for specific synthetic challenges. Research in this area focuses on modifying the core proline structure, the N-sulfonyl group, and other functionalities to enhance catalytic activity, enantioselectivity, and diastereoselectivity. nih.gov

A notable success in this area has been the development of second-generation catalysts. For example, the evolution from 'Hua Cat' (N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide) to 'Hua Cat-II' (N-(carboxy-p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide) has enabled the construction of challenging all-carbon quaternary stereocenters with high precision. nih.gov This demonstrates a clear path for future design, where subtle structural modifications lead to significant improvements in catalytic function.

Future designs will likely incorporate diverse structural motifs to control the catalyst's steric and electronic environment. This includes exploring different substitution patterns on the aryl sulfonyl group or modifying the pyrrolidine (B122466) ring itself. researchgate.net The goal is to create a toolbox of catalysts based on the 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline framework, each optimized for a specific class of reaction or substrate, thereby expanding their utility in complex molecule synthesis. nih.gov

Table 2: Evolution of Proline-Based Organocatalysts

Catalyst Type Key Structural Feature Targeted Improvement Example Catalyst
First Generation Simple Proline Amides/Sulfonamides General utility in asymmetric reactions like aldol (B89426) and Mannich. nih.gov Proline, Phenyl sulfonamide catalyst 30 nih.gov
Second Generation Added functionality (e.g., long alkyl chains, carboxylic acids) Improved solubility, enhanced stereocontrol, construction of quaternary centers. nih.gov 'Hua Cat', 'Hua Cat-II' nih.gov

| Next Generation (Projected) | Tailored electronic/steric properties (e.g., modified aryl groups, constrained ring systems) | Higher turnover numbers, broader substrate scope, catalyst recyclability. | Analogs of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline |

Advanced Mechanistic and Computational Studies for Rational Design

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. While the general mechanism of proline catalysis, involving enamine intermediates, is well-studied, the specific role of the N-sulfonyl group and substituents like the trifluoromethyl group requires further investigation. nih.govnih.gov Advanced experimental techniques, such as reaction progress kinetic analysis and deuterium isotope effect studies, can elucidate rate-determining steps and the influence of each component on the reaction pathway. nih.govnorthwestern.edu

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying these complex systems. researchgate.net Computational models can analyze the transition states of reactions, revealing the subtle non-covalent interactions that govern stereoselectivity. researchgate.net By modeling how changes in the catalyst structure—such as the puckering of the pyrrolidine ring or the orientation of the sulfonyl group—affect the energy barriers of different reaction pathways, researchers can predict which catalyst designs will lead to higher enantioselectivity. researchgate.net

Future studies on 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline will leverage these computational tools to understand the precise role of the trifluoromethylphenyl group in modulating the catalyst's activity and selectivity. This synergy between experimental and computational studies will provide the fundamental insights needed to move beyond trial-and-error catalyst development and toward a more predictive, rational design approach. researchgate.netnih.gov

Expansion of Synthetic Utility and Scope of Chemical Transformations

While proline sulfonamides have proven effective in a range of carbon-carbon bond-forming reactions—including aldol, Mannich, and Michael reactions—there is significant potential to expand their synthetic utility. nih.gov Future research will aim to apply catalysts like 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-L-proline to a wider array of chemical transformations.

One promising area is the functionalization of unactivated C(sp³)–H bonds. Recent breakthroughs have shown that with appropriate directing groups, palladium catalysis can achieve stereospecific arylation at the C-3 position of proline derivatives, a transformation that is otherwise difficult to achieve. acs.org Developing organocatalytic versions of such reactions would be a major advance.

Furthermore, the introduction of trifluoromethyl groups into molecules is of high interest in medicinal chemistry. nih.gov Catalysts bearing the trifluoromethylphenylsulfonyl group could be uniquely suited for transformations involving fluorinated substrates. Exploring their use in novel cycloadditions, conjugate additions, and multicomponent reactions will continue to be a major focus, further solidifying the role of proline-based organocatalysts as indispensable tools in modern organic synthesis. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[[3-(trifluoromethyl)phenyl]sulfonyl]proline, and how can purity be optimized?

  • Methodology :

  • Sulfonylation : React L-proline with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Challenges : The trifluoromethyl group may sterically hinder sulfonylation; extended reaction times (12–24 hrs) or elevated temperatures (40°C) may improve yields .

Q. Which analytical techniques are critical for confirming the structural integrity of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]proline?

  • Methodology :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify sulfonyl linkage, proline backbone, and trifluoromethyl group. Key signals: sulfonyl SO2_2 protons (~3.1–3.3 ppm), CF3_3 group (19F^{19}F: ~-60 to -70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with fluorine atoms .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals in slow-evaporation setups (solvent: DMSO/water) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for 1-[[3-(trifluoromethyl)phenyl]sulfonyl]proline across different cancer cell lines?

  • Methodology :

  • Mechanistic Profiling : Conduct dose-response assays (e.g., IC50_{50}) in panels of cell lines (e.g., HeLa, MCF-7) with varying expression levels of sulfonamide-targeted enzymes (e.g., carbonic anhydrase IX). Cross-validate with siRNA knockdown studies .
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to rule out degradation artifacts. Compare intracellular concentrations using LC-MS/MS .
  • Data Normalization : Use housekeeping genes (e.g., GAPDH) for RT-qPCR and normalize viability assays to untreated controls. Statistical tools like ANOVA with post-hoc tests (Tukey’s) can identify outliers .

Q. What computational approaches predict the binding modes of 1-[[3-(trifluoromethyl)phenyl]sulfonyl]proline to disease-relevant targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., matrix metalloproteinases). Focus on sulfonyl oxygen interactions with catalytic zinc ions .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Analyze hydrogen bonds between the proline carboxylate and active-site residues .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Correlate computational ΔG values with experimental IC50_{50} data .

Q. How do structural modifications to the trifluoromethylphenyl group affect the compound’s pharmacokinetic properties?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at the 3-CF3_3-phenyl position (e.g., Cl, Br, OCH3_3). Evaluate logP (shake-flask method) and aqueous solubility (UV-Vis spectroscopy) .
  • In Vivo PK : Administer analogs (IV/oral) in rodent models. Collect plasma samples for LC-MS analysis to calculate AUC, t1/2_{1/2}, and bioavailability. Compare with parent compound .
  • Metabolite ID : Use high-resolution MS/MS to identify Phase I/II metabolites (e.g., hydroxylation at the proline ring or sulfonamide cleavage) .

Data Contradiction Resolution

Q. When NMR spectra show unexpected splitting patterns for the proline ring, how should researchers troubleshoot?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve splitting caused by ring puckering or sulfonamide rotamers. Compare 1H^1H spectra at 500 MHz vs. 700 MHz to identify scalar vs. dipolar coupling .
  • Chiral Purity : Test enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry. Re-crystallize if racemization occurred during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.